Chalcone, 4'-methyl-3,4-(methylenedioxy)-

Vue d'ensemble

Description

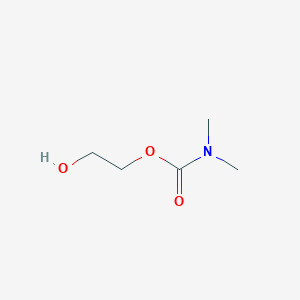

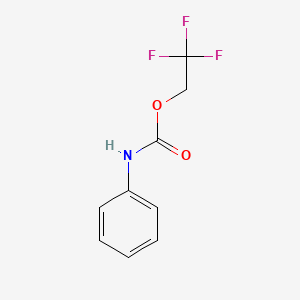

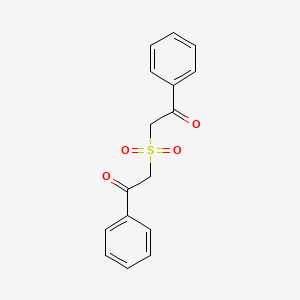

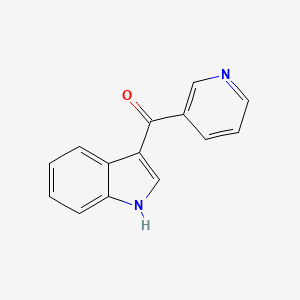

Chalcone, 4’-methyl-3,4-(methylenedioxy)-, is an aromatic ketone that forms the central core for a variety of important biological compounds . It has a molecular formula of C17H14O3 .

Molecular Structure Analysis

The molecular structure of 4’-methyl-3,4-(methylenedioxy)chalcone consists of 17 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The average mass is 266.291 Da and the monoisotopic mass is 266.094299 Da .Applications De Recherche Scientifique

Insulin Secretagogue Activity

Chalcone derivatives of 3,4-methylenedioxy demonstrate significant anti-hyperglycemic properties. They enhance insulin secretion, which correlates with serum glucose-lowering in oral glucose tolerance tests. Their effect on insulin secretion surpasses that of glipizide, a second-generation sulfonylurea, highlighting their potential as anti-hyperglycemic compounds (Damazio et al., 2009).

Photochromic Systems

The photochemistry of 3′,4′-(methylenedioxy)flavylium has been explored, revealing two pairs of chalcones that define coupled photochromic systems in both acidic and basic media. This enables cycles capable of writing, reading, and erasing, emphasizing their significance in photochemical applications (Fernandez et al., 2004).

Antimicrobial Properties

Synthesized flavanones derived from 3,4-methylenedioxy have shown considerable antibacterial and antifungal activities against selected bacterial and fungal strains. This highlights their potential in developing new antimicrobial agents (Ali et al., 2017).

Cytotoxic and Anti-Cancer Potential

Chalcones with the 3′,4′-methylenedioxy group exhibit significant cytotoxic effects on human leukemia cells. They are potent in down-regulating cancer cell proliferation and inducing apoptotic cell death, offering promise as cancer therapeutic agents (Orlíková et al., 2014).

Corrosion Inhibition

Chalcone derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media. Their ability to form protective films on steel surfaces and their enhanced performance upon photo-cross-linking are particularly notable for industrial applications (Ramaganthan et al., 2015).

Cytotoxic and Chemoprotective Activities

Chalcones display varied cytotoxic activities based on their structural composition. They exhibit potential as chemoprotective agents, possibly due to their antioxidant properties, mediated through enzyme inhibition or induction (Go et al., 2005).

Propriétés

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-12-2-6-14(7-3-12)15(18)8-4-13-5-9-16-17(10-13)20-11-19-16/h2-10H,11H2,1H3/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGMSRAHCNKMBC-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chalcone, 4'-methyl-3,4-(methylenedioxy)- | |

CAS RN |

37620-38-5 | |

| Record name | 2-Propen-1-one, 3-(1,3-benzodiol-5-yl)-1-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037620385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406610 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.